molecular formula C17H19NO4S B4415973 N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B4415973
M. Wt: 333.4 g/mol
InChI Key: MATDZWYUXZZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the class of sulfonylurea drugs, which are commonly used to treat type 2 diabetes mellitus. However, MPP has demonstrated a wide range of biological activities beyond its antidiabetic effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. One of the main targets of this compound is the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit AKT signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in cells. In addition to its effects on the AKT pathway, this compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This inhibition can lead to changes in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide in lab experiments is its well-established synthesis method and availability in large quantities. This makes it a convenient compound to use in various assays and experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. One area of interest is in the development of this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is in the investigation of the compound's effects on other signaling pathways and enzymes in cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This activity is thought to be due to the compound's ability to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer effects, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the development of these diseases.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-6-8-16(9-7-13)23(20,21)11-10-17(19)18-14-4-3-5-15(12-14)22-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATDZWYUXZZQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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